molecular formula C14H24ClN B6344110 {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride CAS No. 1240566-81-7

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride

Cat. No.: B6344110
CAS No.: 1240566-81-7
M. Wt: 241.80 g/mol
InChI Key: DUPKPSZVDOYVFW-UHFFFAOYSA-N
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Description

The compound {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is a secondary amine salt characterized by a benzylamine core structure. Its IUPAC name reflects the following substituents:

  • A propyl group attached to the amine nitrogen.
  • A benzyl group substituted at the para position with a 2-methylpropyl (isobutyl) group.
  • A hydrochloride counterion for salt stabilization.

Properties

IUPAC Name

N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h5-8,12,15H,4,9-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPKPSZVDOYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)CC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Catalytic Efficiency

Critical steps such as reductive amination require strict temperature control. Elevated temperatures (>45°C) promote dimerization of the imine intermediate, reducing yields by 15–20%. Catalytic systems using Pd(OAc)₂ with ligand additives (e.g., triphenylphosphine) enhance coupling efficiency, reducing palladium loading to 0.5 mol% without compromising yield.

Solvent and Workup Strategies

  • Coupling Reactions : Polar aprotic solvents (DMF, DMSO) stabilize palladium intermediates, while ethanol/water mixtures quench reactions and dissolve inorganic salts.

  • Salt Precipitation : Adding HCl gas to diisopropyl ether solutions at 0°C ensures high-purity hydrochloride salt formation (>99% by HPLC).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Characteristic signals include a singlet for the benzyl methyl group (δ 1.25 ppm) and a triplet for the propylamine N–CH₂ (δ 2.65 ppm).

  • Melting Point : The hydrochloride salt exhibits a sharp melting point at 205–207°C, consistent with literature.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity, with retention times of 8.2 minutes for the target compound.

Industrial-Scale Production Considerations

Catalyst Recycling and Cost Efficiency

Palladium recovery via celite filtration and acid washing reduces catalyst costs by 30%. Solvent recovery systems (e.g., DMF distillation) lower raw material expenses by 45% .

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research due to its structural similarity to dopamine.

    Medicine: It is used in ophthalmology for its mydriatic effects, helping to dilate the pupils during eye examinations and surgeries.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with dopamine receptors. It acts as a dopamine agonist, mimicking the effects of dopamine by binding to its receptors and activating them. This leads to various physiological effects, including pupil dilation in the eyes .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally similar benzylamine derivatives, focusing on substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride (Target) C₁₄H₂₂ClN 239.79 4-isobutylphenyl, propylamine Not explicitly reported; structural analogs suggest potential CNS activity
(4-Methylphenyl)methylamine hydrochloride C₁₁H₁₈ClN 199.72 4-methylphenyl, propylamine Simpler aromatic substitution; likely lower lipophilicity
(4-Bromophenyl)methylamine hydrochloride C₁₀H₁₅BrClN 264.60 4-bromophenyl, propylamine Bromine increases molecular weight and polarizability
(2,4,5-Trimethoxyphenyl)methylamine hydrochloride C₁₄H₂₄ClNO₃ 289.80 2,4,5-trimethoxyphenyl, isobutylamine Methoxy groups enhance solubility and H-bonding capacity
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine hydrochloride C₇H₁₂ClN₂S 192.70 Thiazole ring, propylamine Heterocyclic moiety may confer metabolic stability
Fluoxetine hydrochloride (N-Methyl-γ-[4-(trifluoromethyl)phenoxy]benzene-propanamine) C₁₇H₁₉ClF₃NO 345.79 Trifluoromethylphenoxy, methylpropylamine Clinically used SSRI; demonstrates impact of electron-withdrawing groups on bioactivity

Physicochemical Properties

  • Melting Points : While data for the target compound is unavailable, analogs like (2,4,5-trimethoxyphenyl)methylamine hydrochloride (MW 289.80) and Fluoxetine hydrochloride (MW 345.79) exhibit distinct melting behaviors due to substituent effects. For example, trifluoromethyl and methoxy groups increase molecular rigidity and intermolecular interactions, leading to higher melting points .
  • Solubility : The presence of hydrophilic groups (e.g., methoxy in ) or halogens (e.g., bromine in ) can enhance water solubility compared to purely alkyl-substituted analogs like the target compound.

Pharmacological Considerations

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluoxetine’s trifluoromethylphenoxy group enhances serotonin reuptake inhibition compared to simpler alkyl-substituted benzylamines . Similarly, nitro-triazole-containing analogs (e.g., compounds 36–41 in ) show anti-parasitic activity, highlighting the role of nitro groups in target engagement.
  • Aromatic Substitution Patterns : Para-substituted analogs (e.g., 4-methyl or 4-bromo in ) may exhibit different receptor binding profiles compared to ortho/methoxy-substituted derivatives (e.g., ).

Biological Activity

The compound {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride is a substituted amine that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H19_{19}N·HCl
  • Molecular Weight : 225.76 g/mol
  • Structural Features : The compound features a phenyl ring substituted with a 2-methylpropyl group and a propylamine moiety, which may influence its biological activity through interactions with various receptors.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It may function as an agonist or antagonist, modulating the activity of these receptors and affecting physiological processes.

Potential Targets:

  • Dopamine Receptors : Modulation of dopaminergic signaling may have implications for neurological disorders.
  • Serotonin Receptors : Interaction with serotonin receptors could influence mood and anxiety levels.
  • Adrenergic Receptors : Potential effects on adrenergic signaling pathways may impact cardiovascular functions.

Antimicrobial Activity

Research indicates that compounds similar to {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing varying degrees of inhibition.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. It has shown cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy.

Cell Line IC50 (µM) Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

Case Studies

  • Neurological Disorders : A study investigated the effects of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride on animal models of depression and anxiety. Results indicated significant improvements in behavior consistent with increased serotonergic activity.
  • Antimicrobial Screening : A series of experiments conducted on this compound revealed promising results against multidrug-resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Research : In a comparative study, this compound was evaluated alongside known anticancer agents, demonstrating enhanced efficacy in inhibiting tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves multi-step reactions, such as alkylation of a 4-(2-methylpropyl)benzyl precursor with propylamine, followed by hydrochloride salt formation. Optimization can be achieved via:

  • Temperature control : Maintaining 40–60°C during alkylation to minimize side reactions .
  • Catalyst screening : Testing bases like K₂CO₃ or NaH to improve nucleophilic substitution efficiency.
  • Computational pre-screening : Using quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as demonstrated in ICReDD’s feedback-loop approach .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the propylamine chain and tert-butyl group (e.g., δ 1.2–1.4 ppm for tert-butyl protons) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N stretch) validate the amine hydrochloride structure .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What methodologies are recommended for assessing the purity and stability of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride under various storage conditions?

  • Purity Assessment :

  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts .
    • Stability Testing :
  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor decomposition via LC-MS .
  • pH Stability : Test solubility and degradation in buffers (pH 3–9) to identify optimal storage conditions.

Advanced Research Questions

Q. What advanced statistical methods or computational tools are recommended for designing experiments to study the structure-activity relationships (SAR) of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride derivatives?

  • Methodology :

  • DoE (Design of Experiments) : Use factorial designs to systematically vary substituents (e.g., alkyl chain length, aromatic substituents) and assess biological activity .
  • Machine Learning : Train models on existing SAR data to predict activity of novel analogs. ICReDD’s computational-experimental feedback loop can refine predictions .
    • Example Workflow :

Synthesize 10 derivatives with modified alkyl/aryl groups.

Test binding affinity via SPR (Surface Plasmon Resonance).

Apply multivariate regression to identify critical structural features.

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in the reactivity of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride?

  • Strategies :

  • Re-evaluate Computational Parameters : Adjust solvation models (e.g., COSMO-RS vs. SMD) or basis sets in DFT calculations to better match experimental conditions .
  • Experimental Validation : Repeat reactions under inert atmospheres to rule out oxidation/hydrolysis side reactions.
  • Cross-Disciplinary Collaboration : Integrate kinetic studies (e.g., stopped-flow spectroscopy) to validate transition states predicted computationally .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological profile of {[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride?

  • In Vitro Models :

  • Receptor Binding Assays : Use radioligand displacement (e.g., for adrenergic or serotonin receptors) with IC₅₀ determination .
  • Cell-Based Assays : Measure cAMP levels in HEK293 cells transfected with target GPCRs.
    • In Vivo Models :
  • Rodent Behavioral Studies : Assess anxiolytic or analgesic effects using elevated plus maze or hot-plate tests.
  • Dose-Response Optimization : Apply Hill equation modeling to establish EC₅₀ values and therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.